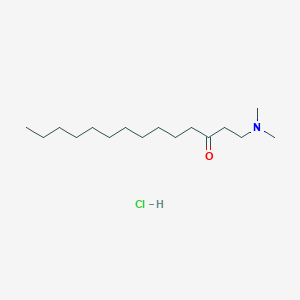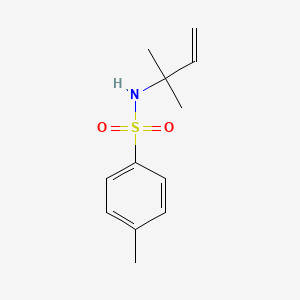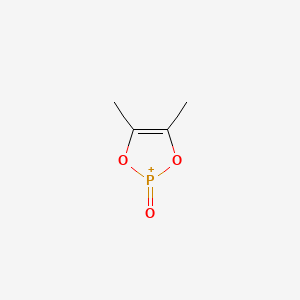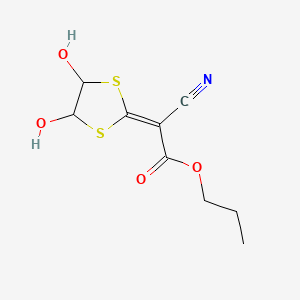![molecular formula C20H22N2O2 B14391067 Pentyl 4-{[cyano(phenyl)methyl]amino}benzoate CAS No. 88485-90-9](/img/structure/B14391067.png)
Pentyl 4-{[cyano(phenyl)methyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentyl 4-{[cyano(phenyl)methyl]amino}benzoate is an organic compound that belongs to the class of esters Esters are known for their pleasant odors and are often used in perfumes and flavoring agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl 4-{[cyano(phenyl)methyl]amino}benzoate can be achieved through several methods:
Esterification: This involves the reaction of a carboxylic acid (benzoic acid) with an alcohol (pentanol) in the presence of an acid catalyst to form the ester.
Aminolysis: The ester can be converted to an amide by reacting with an amine. In this case, the cyano group can be introduced through a nucleophilic substitution reaction with a suitable reagent.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification reactions using benzoic acid and pentanol. The reaction is carried out under controlled conditions to ensure high yield and purity. The cyano group is then introduced through a subsequent reaction step.
Analyse Chemischer Reaktionen
Types of Reactions
Pentyl 4-{[cyano(phenyl)methyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Various esters or amides.
Wissenschaftliche Forschungsanwendungen
Pentyl 4-{[cyano(phenyl)methyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of perfumes, flavoring agents, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Pentyl 4-{[cyano(phenyl)methyl]amino}benzoate involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The ester group can undergo hydrolysis to release the active components, which then exert their effects through various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-{[cyano(phenyl)methyl]amino}benzoate: Similar structure but with an ethyl group instead of a pentyl group.
Methyl 4-{[cyano(phenyl)methyl]amino}benzoate: Similar structure but with a methyl group instead of a pentyl group.
Butyl 4-{[cyano(phenyl)methyl]amino}benzoate: Similar structure but with a butyl group instead of a pentyl group.
Uniqueness
Pentyl 4-{[cyano(phenyl)methyl]amino}benzoate is unique due to its longer alkyl chain (pentyl group), which can influence its physical properties, such as solubility and boiling point. This can make it more suitable for specific applications compared to its shorter-chain analogs.
Eigenschaften
CAS-Nummer |
88485-90-9 |
|---|---|
Molekularformel |
C20H22N2O2 |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
pentyl 4-[[cyano(phenyl)methyl]amino]benzoate |
InChI |
InChI=1S/C20H22N2O2/c1-2-3-7-14-24-20(23)17-10-12-18(13-11-17)22-19(15-21)16-8-5-4-6-9-16/h4-6,8-13,19,22H,2-3,7,14H2,1H3 |
InChI-Schlüssel |
ORHBRHMHELADIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC(=O)C1=CC=C(C=C1)NC(C#N)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methylspiro[5.5]undec-1-en-3-one](/img/structure/B14390990.png)
![N-[(Benzyloxy)carbonyl]-3,5-dibromo-L-tyrosyl-D-threonine](/img/structure/B14390992.png)




![1-[(2-Chlorophenyl)(diphenyl)methyl]pyridin-4(1H)-one](/img/structure/B14391023.png)

![N-[(4-Methoxy-3-methylphenyl)methyl]glycine](/img/structure/B14391044.png)
![N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-chlorophenyl)methyl]-N'-hexylurea](/img/structure/B14391047.png)
![4-Methyldihydro-6H-pyrazolo[1,2-a][1,2,4]triazine-1,3(2H,4H)-dione](/img/structure/B14391059.png)



